Home > Products > Screening Compounds P8329 > 4'Hydroxy-7,8-dihydro Kavain
4'Hydroxy-7,8-dihydro Kavain -

4'Hydroxy-7,8-dihydro Kavain

Catalog Number: EVT-13580554
CAS Number:
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P-Hydroxy-7,8-dihydrokavain is an aromatic ether and a member of 2-pyranones.
Overview

4'Hydroxy-7,8-dihydro Kavain is a compound belonging to the kavalactone family, which are bioactive constituents derived from the roots of the kava plant (Piper methysticum). This compound is recognized for its potential therapeutic effects, particularly in the context of anxiety and neurological disorders. The molecular structure of 4'Hydroxy-7,8-dihydro Kavain features a hydroxyl group at the 4' position and a dihydro structure that contributes to its pharmacological properties.

Source

The primary source of 4'Hydroxy-7,8-dihydro Kavain is the kava plant, which has been traditionally used in various cultures for its calming effects. The extraction and purification of kavalactones from kava roots are common practices in both traditional and modern herbal medicine.

Classification

4'Hydroxy-7,8-dihydro Kavain is classified as a secondary metabolite, specifically a kavalactone. Kavalactones are known for their psychoactive properties and are categorized based on their structural variations. This compound is identified by its unique molecular formula C14H16O4C_{14}H_{16}O_{4} and a molecular weight of approximately 248.27 g/mol.

Synthesis Analysis

Methods

The synthesis of 4'Hydroxy-7,8-dihydro Kavain typically involves hydroxylation processes. One common method includes using hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 4' position. The reaction often requires solvents such as methanol or ethanol and may involve catalysts to facilitate the process.

Technical Details

  1. Hydroxylation: Hydroxylating agents such as hydrogen peroxide or peracetic acid can be employed to achieve hydroxylation.
  2. Extraction: Industrial production may also utilize large-scale extraction from kava roots followed by chemical modifications.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used for purification and quantification of the compound post-synthesis.
Molecular Structure Analysis

Structure

The molecular structure of 4'Hydroxy-7,8-dihydro Kavain can be represented as follows:

  • Molecular Formula: C14H16O4C_{14}H_{16}O_{4}
  • Molecular Weight: 248.27 g/mol
  • SMILES Notation: O=C1C=C(OC)CC(CCC2=CC=C(O)C=C2)O1
  • InChI: InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3

This structure indicates a complex arrangement that contributes to its biological activity.

Chemical Reactions Analysis

Reactions

4'Hydroxy-7,8-dihydro Kavain undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  2. Reduction: Reduction reactions can convert it into reduced forms that may alter its pharmacological properties.
  3. Substitution: Substitution reactions can introduce different functional groups, modifying activity and solubility.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

These reactions can lead to various derivatives with distinct pharmacological profiles.

Mechanism of Action

The mechanism of action of 4'Hydroxy-7,8-dihydro Kavain involves several pathways:

  1. GABA Receptors: The compound modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects.
  2. Ion Channels: It affects voltage-gated sodium and calcium channels, contributing to anticonvulsant properties.
  3. Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, influencing levels of serotonin, norepinephrine, and dopamine.

These interactions suggest a multifaceted approach to its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white powder.
  2. Solubility: Soluble in organic solvents; limited solubility in water.
  3. Storage Conditions: Recommended storage at -20°C for stability.

Chemical Properties

  1. Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  2. Purity: High-performance liquid chromatography purity greater than 95%.

These properties are critical for both research applications and potential therapeutic uses.

Applications

4'Hydroxy-7,8-dihydro Kavain has several scientific applications:

  1. Pharmaceutical Research: Investigated for its anxiolytic and neuroprotective properties.
  2. Traditional Medicine: Used in herbal formulations aimed at reducing anxiety and promoting relaxation.
  3. Neuroscience Studies: Explored for potential effects on neurotransmitter systems relevant to mood disorders.

The ongoing research into this compound highlights its significance in both traditional practices and modern therapeutic contexts.

Biosynthetic Pathways of Kavalactones in *Piper methysticum*

Enzymatic Mechanisms Underlying α-Pyrone Skeleton Formation

The α-pyrone core of 4'-Hydroxy-7,8-dihydrokavain originates from specialized type III polyketide synthases (PKSs) that have undergone evolutionary neofunctionalization in Piper methysticum. Two paralogous styrylpyrone synthase (SPS) enzymes (PmSPS1 and PmSPS2) catalyze the initial condensation reactions that form the foundational styrylpyrone scaffold. These enzymes diverged from an ancestral chalcone synthase but acquired distinct substrate specificity for coumaroyl-CoA and malonyl-CoA through key active-site mutations. Structural analyses reveal that PmSPS enzymes feature a characteristic "double-double" barrel fold with a reactive cysteine residue (Cys164) at the active site, enabling iterative decarboxylative Claisen condensation. This process extends the coumaroyl-CoA starter unit with three malonyl-CoA molecules to yield diketide and triketide intermediates, culminating in cyclization via C6→C1 lactonization to form the basic α-pyrone architecture [3] [7] [10].

Table 1: Key Enzymes in Kavalactone Biosynthesis

EnzymeGene SymbolFunctionProduct
Styrylpyrone Synthase 1PmSPS1Condensation of coumaroyl-CoA + 3 malonyl-CoATriketide styrylpyrone scaffold
Styrylpyrone Synthase 2PmSPS2Alternative substrate processing with modified cyclization specificityModified styrylpyrones
Kavalactone ReductasePmKREDNADPH-dependent stereospecific reduction of C7-C8 double bondDihydrokavain derivatives
Methylenedioxy Bridge P450PmCYP719Introduction of methylenedioxy group on phenyl ringMethysticin derivatives

Following scaffold assembly, a dedicated kavalactone reductase (PmKRED), belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the stereospecific reduction of the C7-C8 double bond using NADPH as a cofactor. This reduction generates the dihydro moiety characteristic of 7,8-dihydrokavain precursors. PmKRED exhibits strict regiospecificity for the C7-C8 position of the α-pyrone ring and produces a single stereoisomer, explaining the enantiomeric purity of natural dihydrokavalactones. Heterologous expression of PmSPS and PmKRED in Nicotiana benthamiana successfully reconstituted the production of 7,8-dihydrokavain derivatives, confirming the functional interplay between these enzymes [3] [7] [8].

Role of Cytochrome P450 in Hydroxylation and Dihydro-Modifications

Cytochrome P450 monooxygenases (CYPs) orchestrate the site-specific hydroxylations and ring modifications that diversify the basic styrylpyrone scaffold. While the precise CYP responsible for 4'-hydroxylation remains uncharacterized, biochemical and inhibition studies provide strong indirect evidence. Human CYP screening assays reveal that kavalactones bearing methylenedioxyphenyl groups (e.g., methysticin, dihydromethysticin) form metabolic intermediate (MI) complexes with P450 enzymes, detectable by characteristic 455-nm absorbance shifts. This indicates direct interactions between kavalactone structures and the heme-active sites of CYPs. Specifically, methysticin and dihydromethysticin inhibit CYP2C9, CYP2C19, CYP2D6, and CYP3A4 through MI complex formation, highlighting the capacity of kavalactones to engage with oxidative enzymes [2] [6].

The position-specificity of hydroxylation (e.g., 4' vs. other positions) is likely governed by:

  • Substrate docking constraints: Hydrophobic pockets and hydrogen-bonding networks within individual P450 isoforms position the styrylpyrone ring for regioselective oxidation.
  • Electron transport partners: Differential expression of cytochrome b5 and NADPH-P450 oxidoreductase modulates electron transfer efficiency to specific P450s.
  • Cellular compartmentalization: Sequestration of P450s and precursors in specific organelles (e.g., endoplasmic reticulum) creates microenvironments favoring particular modifications.

The 4'-hydroxylation occurs on the pendant phenyl ring of the styrylpyrone precursor, preceding or following the reduction catalyzed by PmKRED. This temporal flexibility suggests potential branching points in the pathway. Furthermore, methylenedioxy bridge formation (catalyzed by CYP719-like enzymes) competes with hydroxylation at adjacent positions, explaining the mutually exclusive occurrence of methysticin vs. hydroxykavain derivatives in different chemotypes [1] [3] [10].

Genetic Regulation of Secondary Metabolite Diversity in Kava Cultivars

The chemical diversity of kavalactones, including the presence and abundance of 4'-Hydroxy-7,8-dihydrokavain, is genetically programmed across >100 recognized Piper methysticum cultivars. Transcriptome sequencing of noble (medicinal) vs. non-noble (wild) varieties reveals:

  • Differential expression of biosynthetic genes: Noble cultivars exhibit 5-12 fold upregulation of PmSPS1, PmKRED, and specific CYP genes compared to wild accessions, correlating with higher kavalactone content.
  • Allelic variation in reductases: Single nucleotide polymorphisms (SNPs) in PmKRED alter substrate binding affinity, influencing dihydrokavain production efficiency.
  • Gene duplication events: Tandem duplication of the PmSPS locus on chromosome 4 in noble cultivars increases gene dosage, amplifying flux through the styrylpyrone pathway [3] [7] [10].

Table 2: Kavalactone Chemotypes in Major Kava Cultivars

ChemotypeDominant KavalactonesRepresentative Cultivars4'-Hydroxy-7,8-dihydrokavain Content
246Dihydrokavain, Dihydromethysticin, YangoninMahakea, BoroguLow (0.1-0.5% dry weight)
425Kavain, Dihydrokavain, MethysticinMo'i, HiwaModerate (0.5-1.2% dry weight)
356Desmethoxyyangonin, Dihydrokavain, KavainPalisiHigh (1.5-2.8% dry weight)
143Methysticin, Dihydromethysticin, YangoninIsa, TudeiUndetectable

Geographic isolation across Polynesian islands has driven chemotypic adaptation. Cultivars from Vanuatu (e.g., Borogu) predominantly accumulate dihydrokavain and dihydromethysticin (chemotype 246), while Hawaiian varieties (e.g., Mo'i) produce kavain and 7,8-dihydrokavain derivatives (chemotype 425). This divergence arises from:

  • Localized selection pressures: Human selection for specific psychoactive profiles (e.g., anxiolytic vs. sedative effects) has fixed alleles favoring particular kavalactone ratios.
  • Epigenetic regulation: DNA methylation near CYP promoters suppresses methysticin biosynthesis in 4'-hydroxy-abundant chemotypes.
  • Transcription factor networks: MYB and bHLH regulators co-express with PmSPS and PmKRED, forming transcriptional modules that coordinate pathway flux [1] [10].

The biosynthetic plasticity enabling 4'-Hydroxy-7,8-dihydrokavain production exemplifies how genetic mechanisms fine-tune kavalactone profiles for environmental adaptation and traditional use.

Properties

Product Name

4'Hydroxy-7,8-dihydro Kavain

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3

InChI Key

CATKBYILMDGPTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.